Compound Description: This compound demonstrated an antipsychotic-like profile in behavioral tests but, unlike typical antipsychotic agents, did not exhibit in vitro binding to dopamine receptors []. Further investigation revealed that it induced clonic seizures in aged rodents, a characteristic shared by its 5-(substituted aminoacetamide) analogues, which also lacked seizure-inducing effects.
5-(Substituted aminoacetamide) analogues of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Compound Description: This series of compounds, derived from (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, exhibited a similar pharmacological profile to the parent compound but without causing seizures [].
Compound Description: This specific analogue, along with compound 38, demonstrated antipsychotic-like effects in animal models without inducing the typical extrapyramidal side effects associated with traditional antipsychotics []. This compound acts via a non-dopaminergic mechanism, distinguishing it from conventional antipsychotics.
Compound Description: This compound, similar to compound 25, showed promising antipsychotic-like activity in behavioral tests without inducing extrapyramidal side effects []. It demonstrated efficacy in reducing spontaneous locomotion and inhibiting conditioned avoidance in animal models, comparable to established antipsychotic drugs. This compound, like compound 25, operates through a non-dopaminergic pathway.
Compound Description: This class of compounds exhibited central nervous system (CNS) depressant activity, potential anticonvulsant properties, and a low order of acute toxicity []. Notably, some compounds within this group displayed potential antipsychotic effects.
Compound Description: This compound emerged as the most effective agent within its series for mitigating pentylenetetrazole-induced convulsions, showcasing its potential as an anticonvulsant [].
Compound Description: This compound demonstrated a favorable anticonvulsant/depression ratio, suggesting its potential as an anticonvulsant with a reduced risk of depressive side effects [].
Compound Description: This compound exhibited potent CNS depressant activity [].
Compound Description: This compound demonstrated potent CNS depressant activity [].
Compound Description: This compound showed potent CNS depressant activity [].
Compound Description: This compound exhibited notable CNS depressant activity without any observed anticonvulsant activity or impairment of motor function [].
Compound Description: This compound exhibited behavioral characteristics suggestive of antipsychotic activity but raised concerns due to a positive Ames test result, indicating potential mutagenicity [].
Compound Description: This compound showed promising anti-cancer activity but suffered from poor bioavailability. Encapsulating it in chitosan nanoparticles at the nanoscale significantly enhanced its bioavailability and demonstrated superior efficacy compared to the non-encapsulated drug and the standard drug doxorubicin in C6 cell lines [].
Compound Description: MK-8033 is a potent and specific dual inhibitor for c-Met and Ron protein kinases and is currently under investigation as a potential anti-cancer treatment []. This compound exhibits preferential binding to the activated conformation of these kinases. Unlike other inhibitors in its class, MK-8033 showed reduced time-dependent inhibition of CYP3A4, a crucial enzyme involved in drug metabolism, making it a promising candidate.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.